6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile
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Overview
Description
6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a thiazole ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyridine-3-carbonitrile
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C15H9N3OS2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-6-sulfanylidene-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H9N3OS2/c16-7-10-6-11(13(19)18-14(10)20)15-17-12(8-21-15)9-4-2-1-3-5-9/h1-6,8,11H,(H,18,19,20) |
InChI Key |
MLCDMTNKGXSSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3C=C(C(=S)NC3=O)C#N |
Origin of Product |
United States |
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